molecular formula C19H20N2O4S B12487987 N'-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide

N'-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide

Cat. No.: B12487987
M. Wt: 372.4 g/mol
InChI Key: YLTRYIDPZAUDLE-UHFFFAOYSA-N
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Description

N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound belongs to the class of sulfonohydrazides, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide typically involves the reaction of 4-methoxyphenylhydrazine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties. It has shown promise in inhibiting the growth of certain cancer cell lines and microorganisms.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide can be compared with other sulfonohydrazide derivatives, such as:

    4-ethoxy-N’-(2-methylbenzylidene)benzenesulfonohydrazide: Known for its antibacterial and antifungal activities.

    N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: Studied for its anticancer properties.

The uniqueness of N’-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N'-[5-(4-methoxyphenyl)-3-oxocyclohexen-1-yl]benzenesulfonohydrazide

InChI

InChI=1S/C19H20N2O4S/c1-25-18-9-7-14(8-10-18)15-11-16(13-17(22)12-15)20-21-26(23,24)19-5-3-2-4-6-19/h2-10,13,15,20-21H,11-12H2,1H3

InChI Key

YLTRYIDPZAUDLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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